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(6-Bromo-1H-indol-3-yl)methanamine

Cat. No.: B3030325
CAS No.: 887581-34-2
M. Wt: 225.08 g/mol
InChI Key: PNOJIHUEWHBLFW-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry Research

Indole derivatives represent a critical class of heterocyclic compounds that have garnered immense interest from researchers due to their wide-ranging biological activities. nih.govchemscene.com The indole nucleus is a core component of many pharmaceuticals and natural products, making it a pivotal scaffold in the design and synthesis of new therapeutic agents. chemscene.com The chemical reactivity of the indole ring allows for extensive modifications, leading to a diverse library of molecules with potential applications in treating a multitude of diseases. nih.govrsc.org

Prominent examples of indole-containing drugs include the anti-cancer agent Vincristine, the antihypertensive Reserpine, and the antidepressant Amedalin, highlighting the therapeutic importance of this structural motif. nih.govrsc.org Academic and industrial research continuously explores indole derivatives for various pharmacological potentials, including anti-inflammatory, antimicrobial, antiviral, antioxidant, and neuroprotective activities. chemscene.com The versatility of the indole structure allows it to interact with a wide array of biological targets, such as enzymes and receptors, further solidifying its importance in modern drug discovery. nih.gov

Overview of Halogenated Indoles in Synthetic Strategy

The introduction of halogen atoms, such as bromine, into the indole scaffold is a key strategy in synthetic and medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In synthetic chemistry, halogenated indoles serve as versatile intermediates. The halogen atom, often a bromine or iodine, provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. mdpi.com These reactions enable the construction of more complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.

For instance, 6-bromoindole (B116670) is a common building block for synthesizing more complex indole derivatives. It can be used in palladium-catalyzed reactions to introduce new functional groups at the 6-position of the indole ring. nih.govbas.bg This strategic functionalization is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. The presence of a halogen can also direct further electrophilic substitution reactions on the indole ring.

Structural Context of (6-Bromo-1H-indol-3-yl)methanamine within Indoleamine Research

This compound belongs to the broad class of indoleamines, which are characterized by an indole ring with an aminoalkyl side chain. This class includes the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin, which feature a tryptamine (B22526) (2-(1H-indol-3-yl)ethanamine) core. The subject compound, this compound, is a positional isomer of tryptamine, featuring a methanamine (-CH2NH2) group at the 3-position instead of an ethanamine (-CH2CH2NH2) group.

The key structural features of this compound are:

An indole nucleus , providing the foundational scaffold.

A bromine atom at the 6-position of the benzene (B151609) portion of the indole ring. This halogenation is expected to influence its electronic properties and potential for synthetic modification.

A methanamine group at the 3-position of the pyrrole (B145914) portion of the indole ring. This basic side chain is a critical feature for potential interactions with biological targets, such as G-protein coupled receptors or enzymes.

While direct research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the context of indoleamine research. For comparison, the closely related 6-bromotryptamine has been investigated for its interaction with serotonin receptors. ontosight.ai The synthesis of related structures often starts from 6-bromoindole or 6-bromo-1H-indole-3-carbaldehyde, which can be chemically transformed to introduce the desired side chain at the 3-position. bas.bgnih.gov The study of such analogs helps researchers understand how modifications to the indole core and the side chain affect biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B3030325 (6-Bromo-1H-indol-3-yl)methanamine CAS No. 887581-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-1H-indol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOJIHUEWHBLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651651
Record name 1-(6-Bromo-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887581-34-2
Record name 1-(6-Bromo-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 1h Indol 3 Yl Methanamine and Analogous Structures

Strategies for Indole (B1671886) Ring Bromination

The regioselective bromination of the indole ring is a critical step in the synthesis of 6-bromoindole (B116670) derivatives. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, but controlling the position of halogenation requires specific strategies.

Directed Bromination Techniques

Directing the bromine atom to the C6-position of the indole ring can be challenging due to the high reactivity of other positions, particularly C3. However, certain techniques can achieve the desired regioselectivity. The use of N-protecting groups can influence the position of electrophilic attack. For instance, N-acylated or N-sulfonylated indoles can alter the electron distribution within the ring, favoring substitution at different positions compared to the unprotected indole.

Another approach involves the use of specific brominating agents in controlled conditions. While direct bromination of indole often yields a mixture of products, the use of milder brominating agents or specific catalysts can enhance selectivity.

Enzymatic halogenation presents a green and highly selective alternative. Halogenase enzymes, such as those derived from bacteria, can catalyze the regioselective halogenation of tryptophan and its derivatives. manchester.ac.uk These enzymes offer excellent control over the position of bromination under mild, environmentally benign conditions. nih.gov For example, flavin-dependent halogenases have been identified and engineered for the selective halogenation of various aromatic precursors. manchester.ac.uk

Precursor Halogenation Approaches

An alternative and often more reliable method for obtaining 6-bromoindoles is to introduce the bromine atom to a precursor molecule before the formation of the indole ring. This strategy provides excellent regiochemical control.

A common approach starts with a substituted aniline (B41778). For example, the synthesis of 6-bromo-2-arylindoles has been achieved starting from 2-iodobenzoic acid. researchgate.netexlibrisgroup.com This method involves the regioselective bromination of the benzoic acid precursor, followed by a Curtius rearrangement to form the corresponding aniline derivative. researchgate.netexlibrisgroup.com Subsequent steps, such as the Batcho-Leimgruber indole synthesis, can then be used to construct the indole ring from the pre-halogenated aniline, ensuring the bromine is located at the desired position. researchgate.net

Another example is the regioselective bromination of indolines. Treatment of indolines with bromine in sulfuric acid in the presence of silver sulfate (B86663) can afford 6-bromoindolines, which can then be converted to 6-bromoindoles. researchgate.net

Installation of the Methanamine Moiety at the Indole C3-Position

Once the 6-bromoindole core is obtained, the next critical step is the introduction of the methanamine group at the C3-position. Several synthetic methods are available for this transformation.

Mannich-Type Reactions and Variants

The Mannich reaction is a powerful and widely used method for the C-alkylation of indoles. wikipedia.orgorganic-chemistry.orglibretexts.orgthermofisher.comyoutube.com This three-component condensation reaction involves an active hydrogen-containing compound (in this case, 6-bromoindole), an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgthermofisher.comyoutube.com

The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine. libretexts.org The nucleophilic C3-position of the 6-bromoindole then attacks the iminium ion, leading to the formation of a C3-aminomethylated product, known as a Mannich base. wikipedia.orglibretexts.org The resulting Mannich base can then be converted to the primary amine, (6-Bromo-1H-indol-3-yl)methanamine, through subsequent dealkylation steps if a secondary amine was used initially.

Variants of the Mannich reaction, including asymmetric versions catalyzed by chiral organocatalysts, have been developed to control stereochemistry when applicable. libretexts.org

Reductive Amination Protocols

Reductive amination of a C3-formylindole is another versatile method for synthesizing the target compound. This two-step process begins with the formylation of 6-bromoindole at the C3-position to yield 6-bromo-1H-indole-3-carbaldehyde. nih.gov This aldehyde is a key intermediate in various synthetic pathways. medchemexpress.com

The resulting aldehyde can then be subjected to reductive amination. This involves the reaction of the aldehyde with an amine (such as ammonia (B1221849) or a protected amine equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

For example, 6-nitro-1H-indole-3-carbaldehyde can be reduced to the corresponding amino derivative, demonstrating the feasibility of this approach on substituted indoles.

Reduction of Indole-3-Carbonitrile Derivatives

A third pathway to this compound involves the reduction of a C3-cyanoindole. The synthesis starts with the cyanation of 6-bromoindole at the C3-position to produce 6-bromo-1H-indole-3-carbonitrile. sigmaaldrich.comsigmaaldrich.com

The nitrile group can then be reduced to a primary amine using various reducing agents. Powerful hydride donors like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over a suitable catalyst (e.g., Raney nickel or palladium on carbon) are effective for this transformation. This method provides a direct route to the desired primary methanamine group.

Multi-Component Reactions for the Formation of Substituted Indole-3-ylmethanamines

Multi-component reactions (MCRs) have become powerful tools in the synthesis of complex molecules from simple starting materials in a single step, offering high atom economy and efficiency. nih.govresearchgate.net These reactions are particularly valuable for creating libraries of structurally diverse compounds for drug discovery. researchgate.net

One-Pot Synthetic Procedures

One-pot syntheses of substituted indole-3-ylmethanamine derivatives often involve the reaction of an indole, an aldehyde, and an amine. For instance, a straightforward and highly effective protocol has been developed for the synthesis of 3-substituted indole derivatives through a multicomponent reaction involving indole, acetylacetone, and various aldehyde derivatives in ethanol. researchgate.net This method highlights the versatility of one-pot procedures in generating functionalized indoles. researchgate.net

Another example involves the reaction of indoles, acenaphthylene-1,2-dione, and enaminones in a one-pot, two-step, three-component reaction to produce highly functionalized bis-indoles. nih.gov This process is catalyzed by piperidine (B6355638) and p-methyl benzenesulfonic acid and is noted for its operational simplicity and environmental friendliness. nih.gov

Furthermore, a three-component reaction of 3-arylidene-3H-indolium salts, isocyanides, and amines has been shown to produce aryl(indol-3-yl)acetimidamides in high yields. nih.gov This reaction can be followed by a cyclization to form 3,5-dihydro-4H-imidazol-4-one derivatives when ethyl isocyanoacetate is used as the isocyanide component. nih.gov

A modular assembly of indole-fused seven-membered heterocycles can be achieved through a multicomponent reaction of indole, formaldehyde, and amino hydrochloride. nih.govrsc.org This process can be directed to form either indole-fused oxadiazepines or, with the addition of sodium thiosulfate, indole-fused thiadiazepines. nih.govrsc.org

ReactantsCatalyst/ConditionsProduct TypeYield
Indole, Acetylacetone, AldehydeEthanol, Base3-Substituted IndoleHigh
Indole, Acenaphthylene-1,2-dione, EnaminonePiperidine, p-TSABis-Indole-
3-Arylidene-3H-indolium salts, Isocyanides, Amines-Aryl(indol-3-yl)acetimidamidesUp to 96% nih.gov
Indole, Formaldehyde, Amino hydrochloride-Indole-fused OxadiazepinesModerate to Good nih.gov
Indole, Formaldehyde, Amino hydrochloride, Na2S2O3-Indole-fused Thiadiazepines-

Catalyst-Controlled Regioselective Synthesis

The regioselectivity of reactions involving the indole nucleus is a critical aspect of their synthesis. Catalyst control offers a powerful strategy to direct the functionalization to a specific position on the indole ring.

For example, a ruthenium nanocatalyst (RuNC) has been successfully employed for the regioselective C3 alkenylation of indoles. beilstein-journals.org This method demonstrates excellent functional group tolerance, allowing for the synthesis of a variety of 3-alkenylindoles. beilstein-journals.org Mechanistic studies have confirmed the heterogeneous nature of this catalytic system. beilstein-journals.org

In a different approach, the site-selective C-H functionalization of 3-carboxamide indoles can be controlled by the choice of a transition metal catalyst. nih.govnih.gov An Ir(III)/Ag(I) catalyst system promotes C2-alkylation, while a Rh(I)/Ag(I) catalyst system leads to a 1,2-acyl translocation and subsequent C3-functionalization. nih.govnih.gov This dual-catalyst system provides exclusive formation of the respective C-H functionalized indoles. nih.govnih.gov

The regioselectivity of cyclization reactions of 4-substituted indoles can also be influenced by the catalyst. beilstein-journals.org For instance, the reaction of 2-diazo-4-(4-indolyl)-3-oxobutanoate with Rh₂(OAc)₄ leads to a 4,5-fused tricyclic indole, whereas using Pd(OAc)₂ as the catalyst switches the regioselectivity to form a 3,4-fused tricyclic indole derivative. beilstein-journals.org

Indole SubstrateCatalystReaction TypeProduct
IndoleRuthenium NanocatalystC3-H Alkenylation3-Alkenylindole beilstein-journals.org
3-Carboxamide IndoleIr(III)/Ag(I)C2-H AlkylationC2-Alkylated Indole nih.govnih.gov
3-Carboxamide IndoleRh(I)/Ag(I)1,2-Acyl Translocation/C3-H Functionalization2,3-Disubstituted Indole nih.govnih.gov
2-Diazo-4-(4-indolyl)-3-oxobutanoateRh₂(OAc)₄C-H Insertion4,5-Fused Tricyclic Indole beilstein-journals.org
2-Diazo-4-(4-indolyl)-3-oxobutanoatePd(OAc)₂C-H Insertion3,4-Fused Tricyclic Indole beilstein-journals.org

Stereoselective and Enantioselective Synthesis Approaches

The development of stereoselective and enantioselective methods for the synthesis of indole derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Chiral Catalyst Applications

Chiral catalysts have been instrumental in achieving high levels of enantioselectivity in the synthesis of indole-containing compounds. Both metal-based and organocatalysts have been successfully employed.

Biocatalysis, for example, has emerged as a valuable tool. The C3-indole methyl transferase PsmD has been used for the enantioselective synthesis of various pyrroloindolines with excellent enantioselectivity (>99% ee). nih.gov This enzymatic approach offers mild reaction conditions compared to traditional synthetic methods. nih.gov

Chiral iodoarene catalysts represent an environmentally friendly alternative to transition-metal catalysts. nih.gov A family of C1 and C2 symmetric chiral iodoaniline-lactate based catalysts have been synthesized and shown to effectively promote the α-oxysulfonylation of ketones, producing a variety of chiral products with enantioselectivities up to 83%. nih.gov

In the realm of metal catalysis, an efficient catalytic system has been developed for the first highly diastereo- and enantioselective annulation reaction between indoles and transient nitrosoalkenes, affording structurally unique architectures with up to three new chiral centers. nih.gov

Diastereoselective Control in Amination Reactions

Achieving diastereoselective control in amination reactions is crucial for the synthesis of specific stereoisomers of indole-3-ylmethanamine derivatives.

An efficient silver-catalyzed [2 + 4] cycloaddition reaction between α-diazo pyrazoleamides and o-hydroxy aromatic aldimines has been developed for the rapid synthesis of substituted 4-aminochroman-2-one derivatives with high yield and excellent diastereoselectivity. acs.org

Furthermore, aza-Michael/epoxidation cascade processes have been utilized for the diastereospecific synthesis of complex polycyclic indole structures. The reaction of indole-7-carbaldehydes with vinyl sulfonium (B1226848) salts or alkenyl thianthrenium salts leads to the formation of tetracyclic indoles in good to excellent yields and high diastereoselectivity. acs.org

Chemical Transformations and Derivatization Strategies Utilizing 6 Bromo 1h Indol 3 Yl Methanamine As a Precursor

Reactions Involving the Aminomethyl Group

The aminomethyl group at the C3 position is a primary site for a variety of chemical modifications, enabling the extension and elaboration of the molecular scaffold.

The primary amine of (6-Bromo-1H-indol-3-yl)methanamine readily undergoes acylation and amidation reactions. These transformations are fundamental for introducing a wide range of functional groups and for building more complex amide-containing structures.

Acylation with acyl chlorides or anhydrides in the presence of a base converts the amine into the corresponding amide. Similarly, amidation with carboxylic acids is efficiently achieved using standard peptide coupling reagents. A related multi-step synthesis starting from 6-bromoindole (B116670) involves an amidation step followed by reduction to yield a protected amine, highlighting the utility of this reaction type in building substituted indole (B1671886) ethylamine (B1201723) derivatives google.com. While direct C-H amidation at the C3 position of the indole ring has been developed using electrophilic nitrogen agents, functionalization of the pre-existing aminomethyl group remains a more common and direct strategy for introducing amide moieties at this position nih.gov.

Table 1: Representative Acylation/Amidation Reactions This table is illustrative of common chemical transformations and does not represent specific experimental results from the cited sources.

Reactant Reagent(s) Product Type
This compound Acetyl Chloride, Triethylamine N-acetylated derivative
This compound Benzoic Acid, EDC, HOBt N-benzoylated derivative

The aminomethyl group is a key functional handle for constructing new heterocyclic rings, leading to the formation of fused or appended polycyclic systems. These cyclization reactions are critical for generating novel molecular architectures with potential biological activities.

For instance, a common strategy involves a multi-step sequence where an indole-3-carbaldehyde is first converted into an intermediate that then undergoes cyclization. A relevant example shows the reaction of 6-bromo-1H-indole-3-carbaldehyde with an amine and p-toluenesulfonylmethyl isocyanide to construct an imidazole (B134444) ring at the 3-position of the indole nih.gov. This type of reaction, known as the van Leusen imidazole synthesis, demonstrates how the C3 substituent can be elaborated and cyclized to create complex heterocyclic systems like 3-(1H-imidazol-5-yl)-1H-indoles nih.gov. The aminomethyl group of the title compound can be envisioned as a synthon for similar cyclization strategies, potentially after conversion to an appropriate intermediate.

Beyond acylation, the primary amine of this compound is a versatile point for diversification. Various functionalization strategies can be employed to modify the scaffold, including:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl, benzyl, or other groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These modifications allow for systematic exploration of the chemical space around the indole core, which is a common approach in medicinal chemistry to probe structure-activity relationships.

Modifications of the Indole Nucleus

The indole ring itself provides two key sites for modification: the indole nitrogen (N1) and the bromo-substituted carbon (C6).

The nitrogen atom of the indole ring can be functionalized through N-alkylation or N-acylation reactions. This position is often modified to enhance stability, modulate electronic properties, or introduce new interaction points.

Research has demonstrated the synthesis of various biologically active inhibitors by modifying the N1 position of a 6-bromoindole core nih.gov. In these syntheses, 6-bromoindole is deprotonated with a base like sodium hydride (NaH) and then reacted with an electrophile to introduce a substituent on the indole nitrogen nih.gov.

Table 2: Examples of N1-Substitution on the 6-Bromoindole Core

Electrophile Reagent(s) N1-Substituted Product Reference
Ethyl bromoacetate NaH in DMF Ethyl 2-(6-bromo-1H-indol-1-yl)acetate nih.gov
Propargyl bromide NaH in DMF 6-Bromo-1-(prop-2-yn-1-yl)-1H-indole nih.gov

The bromine atom at the C6 position is a powerful handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent reaction used at this position. A notable example involves the palladium-catalyzed coupling of a 6-bromoindole derivative with (7-chlorobenzo[b]thiophen-2-yl)boronic acid nih.gov. This reaction efficiently replaces the bromine atom with a complex aromatic substituent, demonstrating the utility of the C6-bromo position for creating elaborate molecular structures nih.gov. Other coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, are also applicable, providing access to a wide range of derivatives.

Table 3: Example of Suzuki Coupling at the C6-Position

Coupling Partner Catalyst/Base Product Reference

Introduction of Additional Functionalities

The inherent reactivity of the amino group and the indole nucleus in this compound provides multiple avenues for introducing additional functional groups. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

One common strategy involves the acylation of the primary amine. For instance, reaction with various acylating agents can introduce amide functionalities. A notable example is the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, where the indole nitrogen is first alkylated, and subsequent peptide coupling introduces a glycine (B1666218) moiety. nih.gov This highlights the versatility of the indole scaffold in creating more complex, peptide-like structures.

Furthermore, the bromine atom at the 6-position of the indole ring serves as a valuable handle for introducing new substituents via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling, can be employed to form new carbon-carbon bonds. researchgate.net This is exemplified by the synthesis of 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid, where the bromine is replaced with a substituted thiophene (B33073) ring. researchgate.net

The indole nitrogen can also be a site for functionalization. Alkylation of the indole nitrogen with different electrophiles can introduce a variety of substituents. For example, reaction with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate leads to the formation of methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate. nih.gov

The following table summarizes some examples of the introduction of additional functionalities to the this compound scaffold:

Starting MaterialReagent(s)Resulting Functional GroupProduct Example
6-BromoindoleBromoacetic ester, Glycine ester hydrochlorideGlycine amide(2-(6-Bromo-1H-indol-1-yl)acetyl)glycine nih.gov
6-Bromoindole(7-chlorobenzo[b]thiophen-2-yl)boronic acid, Pd(dppf)Cl2Substituted thiophene3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid researchgate.net
6-BromoindoleMethyl 5-(chloromethyl)-2-methylfuran-3-carboxylateSubstituted furanMethyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate nih.gov

Formation of Polymeric or Supramolecular Structures

The unique structural features of this compound and its derivatives make them attractive building blocks for the construction of larger, more complex architectures such as polymers and supramolecular assemblies.

Dimerization and Oligomerization Reactions

While specific examples of dimerization and oligomerization of this compound itself are not extensively documented in the provided search results, the general reactivity of the indole nucleus suggests its potential to participate in such reactions. The C2 and N1 positions of the indole ring are nucleophilic and can react with suitable electrophiles to form dimers or oligomers.

Synthesis of Bis(indolyl)methanes

A significant application of indole derivatives in forming larger structures is the synthesis of bis(indolyl)methanes (BIMs). nih.govresearchgate.net These compounds feature two indole units connected by a methane (B114726) bridge and are typically synthesized through the reaction of indoles with aldehydes or ketones. nih.govjocpr.com This reaction is often catalyzed by protic or Lewis acids. nih.gov

While the direct use of this compound in BIM synthesis is not explicitly detailed, the parent compound, indole, readily undergoes this transformation. The electrophilic substitution reaction occurs at the electron-rich C3 position of the indole ring. The general mechanism involves the acid-catalyzed formation of a carbocation from the aldehyde or ketone, which is then attacked by two equivalents of indole. jocpr.com

Various catalysts have been developed to promote the synthesis of BIMs, including lipases, nickel sulfate (B86663), and molten N-butylpyridinium bromide. nih.govjocpr.comeurjchem.com These methods often aim for milder reaction conditions, higher yields, and greener protocols. nih.gov For instance, the use of lipase (B570770) in pure water represents an environmentally friendly approach to BIM synthesis. nih.gov

The synthesis of bis(indolyl)methanes can be represented by the following general scheme:

General Reaction for Bis(indolyl)methane Synthesis

This image is a general representation and does not depict the specific use of this compound.

The following table provides examples of catalysts used in the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds:

CatalystReaction ConditionsReference
Lipase TLIMPure water, 55 °C nih.gov
NiSO4·6H2OC2H5OH, Room temperature jocpr.com
Molten N-butylpyridinium bromideModerate temperature, Ambient pressure eurjchem.com
Fe(III) salts with DDQVaries with salt and temperature rsc.org

These synthetic strategies highlight the potential of this compound and related indole derivatives as versatile precursors for a wide range of complex molecules with potential applications in various scientific fields.

Role As a Building Block and Intermediate in Advanced Organic Synthesis

Construction of Complex Alkaloid-Inspired Frameworks

The indole (B1671886) nucleus is a cornerstone of numerous natural products, particularly alkaloids, which exhibit a wide array of pharmacological properties. The strategic placement of a bromine atom at the 6-position of the indole ring in (6-Bromo-1H-indol-3-yl)methanamine provides a chemical handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is instrumental in the elaboration of the indole core to construct complex, polycyclic systems that mimic the architecture of natural alkaloids.

Research has demonstrated that the 6-bromoindole (B116670) moiety can be effectively utilized in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at the 6-position, thereby enabling the synthesis of diverse libraries of alkaloid-inspired compounds. For instance, the synthesis of nortopsentin analogues, a class of marine alkaloids known for their biological activities, can be envisioned starting from 6-bromoindole derivatives. nih.gov The aminomethyl group at the 3-position can serve as a key nucleophile or be transformed into other functional groups to facilitate the annulation of additional rings onto the indole scaffold, leading to the assembly of intricate molecular frameworks.

The following table summarizes the types of complex frameworks that can be accessed using 6-bromoindole as a starting material, highlighting the versatility of this scaffold in alkaloid synthesis.

Starting MaterialReaction TypeResulting FrameworkPotential ApplicationReference
6-BromoindolePalladium-catalyzed cross-couplingBiaryl-substituted indolesSynthesis of nortopsentin analogues nih.gov
6-BromoindoleCyclization reactionsPolycyclic indole alkaloidsDevelopment of novel therapeutic agents researchgate.net
6-Bromo-1H-indole-3-carbaldehydeMulti-component reactionsSubstituted imidazolyl-indolesAntimicrobial drug discovery

Development of Specialized Chemical Probes and Tools

Chemical probes are essential tools for elucidating biological pathways and validating novel drug targets. The structure of this compound makes it an attractive scaffold for the design and synthesis of such probes. The aminomethyl group provides a convenient point of attachment for reporter groups, such as fluorophores or biotin (B1667282) tags, which are necessary for the detection and visualization of the probe's interaction with its biological target.

Furthermore, the 6-bromo substituent can be exploited to modulate the electronic properties and steric profile of the molecule, which can influence its binding affinity and selectivity for a particular protein. In some cases, the bromine atom itself can serve as a key interaction point within a protein's binding pocket. The development of chemical probes often involves the synthesis of a library of closely related analogues to systematically explore structure-activity relationships (SAR). The reactivity of the 6-bromo position allows for the rapid generation of such libraries, facilitating the optimization of probe performance.

The table below illustrates how derivatives of substituted indoles can be functionalized to create chemical probes.

Indole DerivativeFunctionalization StrategyProbe TypeApplication
6-BromoindoleAttachment of reporter groups via the amino functionFluorescent or biotinylated probesTarget identification and validation
Substituted 3-aminomethylindolesModification of the indole core and side chainMulti-target neuroprotective agentsStudying neurodegenerative diseases
6-BromoindoleIncorporation of photo-reactive groupsPhotoaffinity labelsMapping protein-ligand interactions

Precursor for Privileged Scaffolds in Chemical Biology

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The indole ring system is widely recognized as a privileged scaffold due to its prevalence in a vast number of natural products and synthetic compounds with diverse pharmacological activities. mdpi.com The compound this compound serves as a valuable precursor for the synthesis of libraries based on this privileged scaffold.

The presence of both a reactive halogen and a nucleophilic side chain allows for a high degree of diversification. The bromine atom can be replaced or modified through various synthetic transformations, while the aminomethyl group can be acylated, alkylated, or incorporated into heterocyclic systems. This synthetic flexibility enables the generation of a multitude of structurally diverse molecules from a single starting material, which is a key strategy in modern drug discovery. For example, derivatives of 6-bromoindole have been used to synthesize inhibitors of bacterial cystathionine (B15957) γ-lyase, highlighting the potential of this scaffold in developing new antibacterial agents. Current time information in Bangalore, IN.nih.gov

The following table provides examples of privileged scaffolds derived from or related to the 6-bromoindole core and their associated biological activities.

Scaffold ClassKey Structural FeaturesAssociated Biological ActivityReference
3-AminomethylindolesSubstituted indole with an aminomethyl side chainNeuroprotective, Anti-inflammatory nih.govacs.orgnih.gov
6-Bromoindole DerivativesIndole core with bromine at the 6-positionAnti-inflammatory, Enzyme inhibition Current time information in Bangalore, IN.nih.govnih.gov
Bis-indole AlkaloidsTwo indole units linked togetherAntitumor, Antifungal nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (6-bromo-1H-indol-3-yl)methanamine, ¹H and ¹³C NMR are the most pertinent techniques.

¹H NMR provides a map of the proton environments in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) (-CH₂-) group, the amine (-NH₂) protons, and the indole N-H proton. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal are key to assigning it to a specific proton. For instance, based on data for analogous compounds like 6-bromo-3-methyl-1H-indole, the proton at the C2 position is expected to be a singlet in the downfield region (around 7.0-7.5 ppm). ambeed.com The protons on the benzene (B151609) ring portion (H4, H5, H7) would exhibit characteristic splitting patterns due to coupling with their neighbors.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would confirm the presence of the nine carbon atoms in this compound. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom attached to the bromine (C6) would be shifted to a characteristic range, while the carbons of the aminomethyl group would appear in the upfield region.

While techniques like ³¹P NMR and ¹⁹F NMR are powerful for compounds containing phosphorus and fluorine, respectively, they are not applicable to this compound as it lacks these elements. ambeed.com

Predicted NMR Data for this compound

¹H NMR Predicted δ (ppm)MultiplicityAssignment
Indole NH~8.1Broad SingletH1
Aromatic CH~7.7DoubletH7
Aromatic CH~7.6DoubletH4
Aromatic CH~7.3Doublet of DoubletsH5
Aromatic CH~7.2SingletH2
Methylene CH₂~3.9Singlet-CH₂-NH₂
Amine NH₂~1.5Broad Singlet-NH₂
¹³C NMR Predicted δ (ppm)Assignment
Aromatic C~136C7a
Aromatic C~125C3a
Aromatic C-H~124C2
Aromatic C-H~122C5
Aromatic C-H~120C4
Aromatic C-Br~115C6
Aromatic C-H~114C7
Aromatic C~110C3
Methylene C~35-CH₂-NH₂

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS) is a soft ionization technique that would be ideal for this compound. It typically generates the protonated molecule, [M+H]⁺. Given the molecular formula C₉H₉BrN₂, the expected monoisotopic mass is approximately 223.99 g/mol . Therefore, the ESI-MS spectrum should show a prominent signal around m/z 225, corresponding to the protonated molecule. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. An HRMS (ESI) analysis of this compound would be expected to yield a mass that is very close to the calculated exact mass of the protonated species, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (e.g., the [M+H]⁺ ion) to generate a series of daughter ions. The fragmentation pattern provides valuable clues about the molecule's structure. For this compound, a characteristic fragmentation would be the loss of the aminomethyl group, leading to the formation of a stable 6-bromo-1H-indol-3-yl cation.

Expected Mass Spectrometry Data

TechniqueExpected ResultInformation Gained
ESI-MS[M+H]⁺ at m/z ~225/227Molecular Weight Confirmation, Isotopic Pattern of Bromine
HRMSHighly accurate m/z for C₉H₁₀BrN₂⁺Elemental Composition Confirmation
MS/MSFragmentation patternStructural Information

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and non-destructive method for identifying the functional groups present in a compound.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the indole and the primary amine would appear as broad bands in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring would produce signals in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500N-H StretchIndole NH, Primary Amine NH₂
3000-3100C-H StretchAromatic C-H
2850-2960C-H StretchAliphatic C-H (CH₂)
1450-1600C=C StretchAromatic Ring
500-600C-Br StretchBromoalkane

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure for this compound has been reported, data from the closely related 6-bromo-1H-indole-3-carboxylic acid provides an example of the information that can be obtained. For this related compound, it was found to crystallize in the monoclinic space group P2₁/c. A similar analysis of this compound would provide definitive proof of its structure and reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state. These interactions are crucial for understanding the compound's physical properties and how it packs in a crystal lattice.

Illustrative Crystallographic Data from a Related Compound (6-Bromo-1H-indole-3-carboxylic acid)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2229
b (Å)11.874
c (Å)11.079
β (°)108.37
Volume (ų)901.7

Data from reference.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound and to quantify its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment of non-volatile compounds like this compound. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A pure compound should ideally show a single peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for quantification.

Gas Chromatography (GC) can also be used, provided the compound is sufficiently volatile and thermally stable, or can be derivatized to be so. Similar to HPLC, GC separates components in a gaseous mobile phase, and the resulting chromatogram can be used to determine purity.

While specific chromatograms for this compound are not publicly available, these techniques represent the standard for ensuring the quality and purity of such research chemicals. ambeed.com

Structure Activity Relationship Sar Studies in Chemical Biology Research

Systematic Investigation of Structural Modifications and Their Impact on Biological Interaction Profiles

The systematic modification of the (6-Bromo-1H-indol-3-yl)methanamine scaffold has led to the development of numerous derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. fiveable.meontosight.aiontosight.ai Researchers have explored substitutions at various positions on the indole (B1671886) ring and modifications of the methanamine side chain to understand their impact on biological interactions.

One approach involves creating libraries of compounds where specific parts of the molecule are varied. For instance, a study focused on synthesizing a series of 5- or 6-bromoindole-3-glyoxylamides (IGAs) by coupling the bromoindole core with a diverse set of proteinogenic D and L amino acids. mdpi.com This allowed for the exploration of how changes in the side chain's stereochemistry and chemical nature affect bioactivity. Another investigation into inhibitors of bacterial cystathionine (B15957) γ-lyase (CGL) involved creating several derivatives of the 6-bromoindole (B116670) core, adding different heterocyclic moieties like furan, pyrazoline, or thiophene (B33073) to enhance activity. nih.gov

The position of the halogen on the indole ring is another critical variable. Studies have synthesized and compared the antimicrobial activity of indoles with 5- and 6- position halogen substituents (including bromine, chlorine, and fluorine) against unsubstituted indoles. nih.gov These investigations help to determine the electronic and steric effects of the halogen on the molecule's ability to interact with its target. For example, 6-bromoindole has been used as a building block for synthesizing compounds with significant antitumor activity and as potential inhibitors of protein kinase CK2. ontosight.ai

The findings from these systematic modifications are often compiled to build a comprehensive SAR profile, as shown in the table below, which summarizes the impact of various structural changes on the biological activity of 6-bromoindole derivatives.

Core ScaffoldStructural ModificationResulting Biological Activity ProfileReference
6-BromoindoleAddition of a glyoxylamide side chain with various amino acidsExploration of bioactive chemical space; some derivatives showed antiplasmodial activity. mdpi.com
6-BromoindoleAddition of furan, pyrazoline, or thiophene heterocyclesPotent inhibitors of bacterial cystathionine γ-lyase (CGL), acting as antibiotic potentiators. nih.gov
Indole RingVariation of halogen (F, Cl, Br) at the 6-positionProbed the effect of indole ring electronics on antimicrobial activity. nih.gov
6-BromoindoleUsed as a precursor for indole-fused δ-sultonesResulting compounds showed significant antitumor activity against HepG2 and Caco-2 cells. ontosight.ai

Role of the Bromine Atom in Modulating Molecular Interactions (e.g., Halogen Bonding)

The bromine atom at the 6-position of the indole ring is not a passive substituent; it plays a crucial role in defining the molecule's physicochemical properties and its interaction with biological targets. fiveable.me The presence of this electronegative and polarizable atom significantly influences the electronic distribution within the indole ring system. fiveable.me This can affect the molecule's lipophilicity and stability, which are key factors for its effectiveness in interacting with biological targets. ontosight.ai

One of the key interactions involving bromine is halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as an oxygen or nitrogen atom in a protein's active site. This directional interaction can contribute significantly to the binding affinity and selectivity of the ligand.

In some contexts, the bromine atom has been shown to enhance potency. For instance, in the development of farnesyl transferase inhibitors, 10-bromobenzocycloheptapyridyl compounds were found to be more potent than their non-brominated analogs. nih.gov This increased potency was attributed in part to the steric bulk of the bromine atom, which restricted the conformation of an adjacent substituent, thereby reducing the entropic penalty upon binding. nih.gov

However, the impact of bromination can be context-dependent. In a study of indole-3-glyoxylamides, bromination at either the C-5 or C-6 position did not seem to significantly affect the antiplasmodial activity observed, suggesting that for that specific biological target, the bromine atom did not play a critical role in the key binding interactions. mdpi.com

Compound ClassObservation on Bromine AtomInferred Role of BromineReference
Brominated IndolesInfluences electronic distribution, steric, and electronic interactions.Modulates receptor binding affinity and selectivity. fiveable.me
Bromine-bearing CompoundsCan enhance stability and lipophilicity.More effective interaction with biological targets. ontosight.ai
Benzocycloheptapyridyl Farnesyl Transferase Inhibitors10-Bromo substitution led to higher potency.Increased conformational rigidity, providing a favorable entropic contribution to binding. nih.gov
5- or 6-Bromoindole-3-glyoxylamidesBromination did not appear to affect antiplasmodial activity.The bromine atom was not critical for the specific interaction with the antiplasmodial target. mdpi.com

Influence of the Methanamine Side Chain on Receptor Binding Characteristics

The methanamine side chain at the C-3 position of the indole ring is a critical determinant of receptor binding and biological activity. This group can participate in crucial interactions such as hydrogen bonding and ionic interactions with amino acid residues in a receptor's binding pocket.

Studies on a series of indole-3-methanamines as ligands for the 5-HT₄ receptor demonstrated that substitutions on the methanamine nitrogen atom had a clear influence on activity. nih.gov This highlights the importance of the side chain in orienting the molecule within the binding site and forming specific interactions that govern affinity and efficacy. The flexibility of this side chain allows it to adopt different conformations to fit into various binding pockets.

Research on 6-bromoindole derivatives from the marine sponge Geodia barretti also pointed to the significance of the side chain at the C-3 position for their anti-inflammatory activity. nih.gov The collective findings suggest that the biological activity of these compounds may depend on either the bromotryptophan nucleus or the nature of the side chain at the C-3 position, indicating multiple potential modes of action or target sites. nih.gov

Computational Approaches to Structure-Activity Analysis

Computational chemistry and cheminformatics are invaluable tools for understanding and predicting the SAR of this compound and its derivatives. These methods provide insights into the molecular interactions that are often difficult to obtain through experimental means alone.

Molecular Docking: Docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor. In the study of indole-3-methanamines as 5-HT₄ receptor ligands, docking experiments into a homology model of the receptor helped to visualize the range of interactions formed by the methanamine side chain substituents. nih.gov This modeling work provided a structural basis for the observed SAR and generated promising ideas for future synthetic modifications. nih.gov

Cheminformatics and Machine Learning: Cheminformatics analyses of large compound datasets can guide the synthesis of new molecules. For example, the synthesis of a library of marine-inspired indol-3-yl-glyoxylamides (IGAs) was guided by cheminformatics analyses of marine natural product chemical diversity. mdpi.com A self-organizing map (SOM), a type of neural network, was used to visualize the chemical space and identify promising scaffolds for synthesis. mdpi.com

Thermodynamic and Structural Analysis: Computational methods can also be used to analyze the thermodynamic and structural reasons for a compound's potency. In the case of indolocycloheptapyridine farnesyl transferase inhibitors, structural and thermodynamic results suggested that entropy played a key role in the enhanced potency of a bromo-substituted analog. nih.gov These analyses indicated that the potency increase was due to a combination of conformational constraints and favorable hydrophobic interactions provided by the indole group. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.